Pyrophosphoric acid; tris(tetrabutylammonium ion)
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Overview
Description
Pyrophosphoric acid; tris(tetrabutylammonium ion) is a chemical compound with the molecular formula [(CH3CH2CH2CH2)4N+]3[O=P(O-)2OP(=O)(O-)OH]. . This compound is commonly used as a reagent in various chemical reactions, particularly in pyrophosphorylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrophosphoric acid; tris(tetrabutylammonium ion) is typically synthesized by reacting tetrabutylammonium bromide with pyrophosphoric acid. The reaction is carried out under inert gas conditions to prevent any unwanted side reactions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of pyrophosphoric acid; tris(tetrabutylammonium ion) follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Pyrophosphoric acid; tris(tetrabutylammonium ion) undergoes various types of chemical reactions, including:
Pyrophosphorylation: This reaction involves the transfer of a pyrophosphate group to a substrate.
Substitution Reactions: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include pyrophosphorylated nucleosides and modified isoprenoid derivatives .
Scientific Research Applications
Pyrophosphoric acid; tris(tetrabutylammonium ion) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrophosphoric acid; tris(tetrabutylammonium ion) involves the transfer of pyrophosphate groups to target molecules. This process is facilitated by the presence of tetrabutylammonium ions, which stabilize the pyrophosphate group and enhance its reactivity . The molecular targets and pathways involved in these reactions include nucleosides and isoprenoid derivatives, which undergo modification through pyrophosphorylation .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium hexafluorophosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-ethylhexyl) phosphate
- Tris(trimethylsilyl) phosphite
- Isopentenyl pyrophosphate trilithium salt
- Tetrabutylammonium phosphate monobasic
Uniqueness
Pyrophosphoric acid; tris(tetrabutylammonium ion) is unique due to its specific ability to facilitate pyrophosphorylation reactions. Its structure allows for the efficient transfer of pyrophosphate groups, making it a valuable reagent in various chemical and biochemical applications .
Properties
Molecular Formula |
C48H112N3O7P2+3 |
---|---|
Molecular Weight |
905.4 g/mol |
IUPAC Name |
phosphono dihydrogen phosphate;tetrabutylazanium |
InChI |
InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1; |
InChI Key |
BMTUFQKYWWLCLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
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